molecular formula C14H21NO4 B3864273 3-(diethylamino)propyl 2,4-dihydroxybenzoate

3-(diethylamino)propyl 2,4-dihydroxybenzoate

Cat. No. B3864273
M. Wt: 267.32 g/mol
InChI Key: SBWJUOJQEAWDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(diethylamino)propyl 2,4-dihydroxybenzoate is a chemical compound that belongs to the family of benzoates. It is commonly used in scientific research as a tool to study the biochemical and physiological effects of various compounds on cells and tissues.

Mechanism of Action

The mechanism of action of 3-(diethylamino)propyl 2,4-dihydroxybenzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes such as tyrosine hydroxylase and catechol-O-methyltransferase. These enzymes are involved in the biosynthesis and metabolism of catecholamines such as dopamine, norepinephrine, and epinephrine.
Biochemical and Physiological Effects:
3-(diethylamino)propyl 2,4-dihydroxybenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of catecholamines in the brain and peripheral tissues. It has also been shown to increase the release of dopamine and norepinephrine in the brain. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(diethylamino)propyl 2,4-dihydroxybenzoate in lab experiments is its ability to increase catecholamine levels in cells and tissues. This makes it a useful tool for studying the effects of catecholamines on various physiological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on 3-(diethylamino)propyl 2,4-dihydroxybenzoate. One area of research is the development of new drugs and therapies based on the mechanism of action of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases such as Parkinson's disease and depression. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.

Scientific Research Applications

3-(diethylamino)propyl 2,4-dihydroxybenzoate has a wide range of scientific research applications. It is commonly used as a tool to study the effects of various compounds on cells and tissues. It is also used to investigate the mechanism of action of various drugs and compounds. Additionally, it is used in the development of new drugs and therapies.

properties

IUPAC Name

3-(diethylamino)propyl 2,4-dihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-3-15(4-2)8-5-9-19-14(18)12-7-6-11(16)10-13(12)17/h6-7,10,16-17H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWJUOJQEAWDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)C1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)propyl 2,4-dihydroxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(diethylamino)propyl 2,4-dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
3-(diethylamino)propyl 2,4-dihydroxybenzoate
Reactant of Route 3
Reactant of Route 3
3-(diethylamino)propyl 2,4-dihydroxybenzoate
Reactant of Route 4
Reactant of Route 4
3-(diethylamino)propyl 2,4-dihydroxybenzoate
Reactant of Route 5
Reactant of Route 5
3-(diethylamino)propyl 2,4-dihydroxybenzoate
Reactant of Route 6
Reactant of Route 6
3-(diethylamino)propyl 2,4-dihydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.